molecular formula C10H7BrN2O2S B11369039 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11369039
M. Wt: 299.15 g/mol
InChI Key: MGASVKLWMQGZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of thiadiazoles. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 3-bromophenyl hydrazine with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Bromophenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H7BrN2O2S

Molecular Weight

299.15 g/mol

IUPAC Name

(3-bromophenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C10H7BrN2O2S/c1-6-9(16-13-12-6)10(14)15-8-4-2-3-7(11)5-8/h2-5H,1H3

InChI Key

MGASVKLWMQGZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)OC2=CC(=CC=C2)Br

Origin of Product

United States

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